3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
Description
This compound is a multifunctional molecule featuring a hexahydrothieno[3,4-d]imidazol-4-yl core, a bicyclic system with sulfur and nitrogen atoms, which is structurally analogous to biotin (vitamin B7) derivatives . The core is conjugated with a pentanoyl-hexanoyl amino chain, a disulfide bond (ethyldisulfanyl), and a propanoic acid terminus.
The synthesis of such compounds likely involves multi-step protocols, including protection/deprotection strategies for sensitive groups (e.g., azide), as seen in related thienoimidazole derivatives synthesized under inert atmospheres (argon/nitrogen) and purified via chromatography or crystallization . Spectral characterization (NMR, IR, MS) would confirm structural integrity, similar to methods described for analogous heterocycles .
Properties
IUPAC Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58F4N10O8S3/c41-32-31(33(42)35(44)37(34(32)43)53-54-45)39(61)48-19-9-2-4-15-29(57)50-24(38(60)49-20-22-65-64-21-16-30(58)59)11-7-10-18-47-27(55)13-3-1-8-17-46-28(56)14-6-5-12-26-36-25(23-63-26)51-40(62)52-36/h24-26,36H,1-23H2,(H,46,56)(H,47,55)(H,48,61)(H,49,60)(H,50,57)(H,58,59)(H2,51,52,62)/t24-,25-,26-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKANRXSLHOXFW-NZPKCACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58F4N10O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid , also known as a variant of biotin or biocytin derivatives, exhibits significant biological activity relevant to various biochemical processes. This article explores the biological activity of this compound through a detailed examination of its mechanisms, effects in biological systems, and potential applications.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure which includes multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 463.64 Da.
| Property | Value |
|---|---|
| Molecular Formula | C19H35N5O5S3 |
| Molecular Weight | 463.64 g/mol |
| Solubility | Soluble in water |
| pKa | 2.0 (approximate) |
The biological activity of this compound is primarily attributed to its role as a coenzyme in various biochemical reactions. It is involved in:
- Fatty Acid Metabolism : The compound acts as a cofactor for enzymes involved in the synthesis and metabolism of fatty acids, facilitating the conversion of substrates into energy forms necessary for cellular functions.
- Amino Acid Metabolism : It plays a crucial role in amino acid metabolism by participating in the carboxylation reactions that are vital for the biosynthesis of certain amino acids.
Study 1: Role in E. coli Growth
A study published in Nature demonstrated that derivatives of biotin significantly enhance the growth rate of Escherichia coli. The presence of the compound was shown to improve fatty acid synthesis pathways, leading to increased biomass production under aerobic conditions .
Study 2: Antimicrobial Properties
Research indicated that certain derivatives exhibit antimicrobial properties against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and demonstrated inhibitory effects at concentrations as low as 10 µg/mL . This suggests potential applications in developing antimicrobial agents.
Table 2: Summary of Biological Activities
Research Findings
Recent studies have focused on the potential therapeutic applications of this compound. Its ability to modulate metabolic pathways makes it a candidate for:
- Weight Management : By enhancing fatty acid metabolism, it could aid in weight loss strategies.
- Diabetes Management : Its role in amino acid metabolism may influence insulin sensitivity and glucose metabolism.
Future Directions
Further research is needed to explore the full range of biological activities and potential therapeutic applications of this compound. Investigations into its pharmacokinetics and long-term effects on human health will be crucial for developing clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
